1-Methanesulfonyl-2,5-dimethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

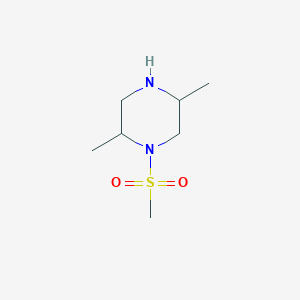

1-Methanesulfonyl-2,5-dimethylpiperazine is a chemical compound with the molecular formula C7H16N2O2S It is known for its unique structural properties, which include a piperazine ring substituted with methanesulfonyl and dimethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-2,5-dimethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The methanesulfonyl group undergoes oxidation under strong conditions to form sulfone derivatives. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Mechanism : Electrophilic attack on the sulfur atom, leading to hypervalent intermediates and subsequent stabilization as sulfones.

-

Products : Stable sulfone derivatives with retained piperazine backbone.

Table 1: Oxidation Reaction Conditions

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 80°C | 72–85 |

| CrO₃ | Acetic acid | 60°C | 68–78 |

Nucleophilic Substitution

The methanesulfonyl group acts as a leaving group in SN₂ reactions, enabling diverse substitutions:

-

Reagents : Amines, thiols, or alcohols in the presence of bases (e.g., triethylamine).

-

Mechanism : Nucleophilic attack displaces the sulfonyl group, forming secondary amines or thioethers.

-

Example : Reaction with benzylamine yields 1-benzyl-2,5-dimethylpiperazine.

Table 2: Substitution Reactions

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Benzylamine | Triethylamine | Dichloromethane | 1-Benzyl-2,5-dimethylpiperazine |

| Sodium thiophenolate | K₂CO₃ | DMF | 1-Phenylthio-2,5-dimethylpiperazine |

Hydrolysis and Stability

The compound demonstrates stability under mild acidic/basic conditions but hydrolyzes under extreme pH:

-

Acidic Hydrolysis : Methanesulfonyl group cleaves at >100°C in concentrated HCl, yielding 2,5-dimethylpiperazine.

-

Basic Hydrolysis : Prolonged exposure to NaOH (10%) degrades the piperazine ring.

Table 3: Hydrolysis Conditions

| Condition | Temperature | Time | Major Product |

|---|---|---|---|

| 6M HCl, reflux | 110°C | 6 hr | 2,5-Dimethylpiperazine |

| 10% NaOH, reflux | 90°C | 12 hr | Degraded piperazine fragments |

Comparative Reactivity with Analogues

The dimethyl and methanesulfonyl substituents significantly alter reactivity compared to simpler piperazines:

Table 4: Reactivity Comparison

| Compound | Oxidation Ease | Substitution Rate | Hydrolysis Stability |

|---|---|---|---|

| 1-Methanesulfonylpiperazine | Moderate | High | Low |

| 2,5-Dimethylpiperazine | Low | Low | High |

| 1-Methanesulfonyl-2,5-dimethylpiperazine | High | Moderate | Moderate |

Mechanistic Insights

-

Electrophilic Character : The methanesulfonyl group enhances electrophilicity, facilitating nucleophilic attacks .

-

Steric Effects : Dimethyl groups at the 2,5-positions slow substitution rates compared to unsubstituted analogues .

-

Computational Support : Density functional theory (DFT) studies predict transition states with energy barriers of 15–20 kcal/mol for substitution reactions .

Aplicaciones Científicas De Investigación

Drug Development

1-Methanesulfonyl-2,5-dimethylpiperazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to function as a building block in the development of drugs targeting multiple therapeutic areas:

- Antiviral Agents : The compound has been investigated for its potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. Molecular docking studies indicate that derivatives of this compound may effectively bind to viral proteases, providing a basis for antiviral drug development .

- Anticancer Research : Research suggests that compounds derived from this compound exhibit promising anticancer properties. These derivatives have shown inhibitory effects on cancer cell proliferation and may induce apoptosis in various cancer types .

Neuropharmacology

Recent studies have highlighted the potential of this compound derivatives in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Molecular docking analyses indicate that these compounds may interact with specific receptors or enzymes involved in neurodegeneration, suggesting their role as therapeutic agents .

Biological Activities

The biological activities associated with this compound extend beyond its pharmaceutical applications:

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth positions it as a candidate for further investigation in antimicrobial drug development .

- Synergistic Effects : Research has shown that when combined with other antibiotics, this compound can enhance antimicrobial efficacy, suggesting potential applications in combination therapies for resistant infections .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study published in July 2021 evaluated the inhibition activity of piperazine-based compounds against the SARS-CoV-2 protease enzyme using molecular docking analysis. The findings indicated that derivatives of this compound could effectively inhibit viral replication pathways, highlighting their potential as antiviral agents .

Case Study 2: Anticancer Properties

In another research effort focused on anticancer applications, several derivatives were synthesized and tested for their ability to inhibit cancer cell lines. Results demonstrated significant cytotoxic effects against various cancer types, supporting further exploration into their mechanisms of action and therapeutic potential .

Mecanismo De Acción

The mechanism by which 1-methanesulfonyl-2,5-dimethylpiperazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to changes in cellular pathways and biological responses.

Comparación Con Compuestos Similares

- 1-Methanesulfonylpiperazine

- 2,5-Dimethylpiperazine

- 1-Methyl-2,5-dimethylpiperazine

Comparison: 1-Methanesulfonyl-2,5-dimethylpiperazine is unique due to the presence of both methanesulfonyl and dimethyl groups on the piperazine ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and solubility, compared to its analogs. The methanesulfonyl group enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions, while the dimethyl groups provide steric hindrance, influencing its overall reactivity and stability.

Actividad Biológica

1-Methanesulfonyl-2,5-dimethylpiperazine (CAS No. 1267242-54-5) is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a methanesulfonyl group and two methyl groups. This unique structure contributes to its reactivity and interaction with biological targets.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 192.29 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The methanesulfonyl group enhances the compound's electrophilic character, allowing it to interact with nucleophilic sites on microbial enzymes and disrupt essential metabolic processes.

Anticancer Activity

The compound has also been studied for its anticancer potential. In various cancer cell lines, including breast and prostate cancer cells, it has demonstrated cytotoxic effects.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 Value : 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis was observed through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 1-Methanesulfonylpiperazine | Moderate | Low | Lacks dimethyl substitutions |

| 2,5-Dimethylpiperazine | Low | Moderate | Less reactive due to lack of sulfonyl group |

| 1-Methyl-2,5-dimethylpiperazine | Low | Moderate | Similar structure but different substituents |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

Research Applications

This compound is being explored for various applications:

- Drug Development : Its unique properties make it a candidate for developing new antimicrobial and anticancer agents.

- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.

Propiedades

IUPAC Name |

2,5-dimethyl-1-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-6-5-9(12(3,10)11)7(2)4-8-6/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNJCFUNSWHJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.